Lithium tetrachloroaurate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

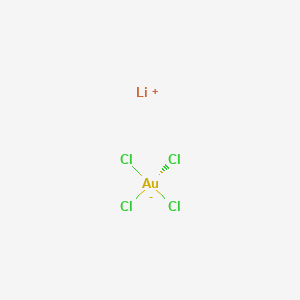

Lithium tetrachloroaurate, also known as lithium gold chloride, is an inorganic compound composed of lithium, gold, and chlorine. It is a yellow-colored solid that has been used in a variety of scientific applications, including in the synthesis of organic compounds, in the preparation of catalysts, and in the study of biochemical and physiological effects.

科学的研究の応用

Neutron Scintillation Detection

Lithium tetrachloroaurate: is explored for its potential in neutron scintillation detection . The compound’s electronic structure and properties make it a candidate for detecting neutrons, which is crucial in various fields including nuclear physics, homeland security, and medical imaging .

High Purity Inorganics

In the realm of high purity inorganics , Lithium tetrachloroaurate is valued for its exceptional purity levels. It serves as a fundamental component in the production of materials for infrared fiber optics , which are essential for high-tech applications such as telecommunications and advanced sensors .

Electronics

Lithium tetrachloroaurate plays a role in the electronics industry , particularly in the development of electrochromic materials . These materials are used in smart windows and energy storage devices, leveraging the compound’s ability to facilitate ion transfer, which is critical for the performance of these applications .

Medical Research

In medical research , Lithium tetrachloroaurate’s derivatives are investigated for their potential in treating mood disorders. While not directly used, the research on lithium compounds, in general, has led to breakthroughs in psychiatric treatments, highlighting the importance of such compounds in medical advancements .

Energy Storage

The compound’s relevance in energy storage is tied to the broader use of lithium in lithium-ion batteries . As the demand for efficient energy storage solutions grows, Lithium tetrachloroaurate could contribute to the development of batteries with higher performance and capacity .

Catalysis

In catalysis , Lithium tetrachloroaurate is utilized for its properties that facilitate various chemical reactions. It’s particularly significant in the synthesis of novel materials and in catalytic processes that are essential for industrial applications, including the manufacturing of batteries and other energy-related devices .

作用機序

Target of Action

Lithium tetrachloroaurate, like other lithium compounds, primarily targets the neurotransmitter systems in the brain. It interacts with dopamine and glutamate pathways , playing a crucial role in modulating neurotransmission . Lithium also targets inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3) , which are key enzymes in the brain .

Mode of Action

Lithium tetrachloroaurate exerts its effects by competing for macromolecular sites that are relatively specific for other cations, most especially for sodium and magnesium . In the dopamine pathway, lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain . In the glutamate pathway, lithium enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .

Biochemical Pathways

Lithium affects several biochemical pathways. It inhibits the enzyme glycogen synthase kinase-3 (GSK-3) , which plays a crucial role in various cellular processes, including cell structure, gene expression, cell proliferation, and survival . Lithium also impacts the inositol signaling pathway by inhibiting inositol monophosphatase, leading to a reduction in inositol triphosphate (IP3) and diacylglycerol (DAG), both of which modulate neurotransmission and regulate gene transcription .

Pharmacokinetics

The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice. Due to its narrow therapeutic window, therapeutic drug monitoring to determine lithium blood concentrations remains a key component of clinical surveillance .

Result of Action

The molecular and cellular effects of lithium’s action are manifold. It modulates neurotransmission, impacts gene transcription, and exerts neuroprotective effects . Lithium’s action on neurotransmitters and second messenger systems leads to intracellular mechanisms of action which converge towards neuroprotection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of lithium tetrachloroaurate. For instance, leaching of lithium from discharged batteries and its subsequent migration through soil and water represents serious environmental hazards, as it accumulates in the food chain, impacting ecosystems and human health . Therefore, proper disposal and recycling measures are crucial to offset the negative effects of used lithium batteries .

特性

IUPAC Name |

lithium;tetrachlorogold(1-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4ClH.Li/h;4*1H;/q+3;;;;;+1/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYAYBKNBYTUKW-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

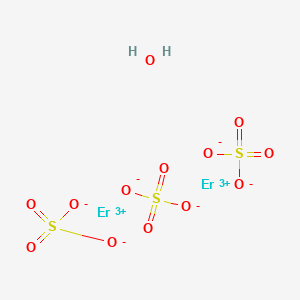

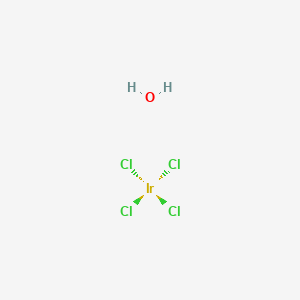

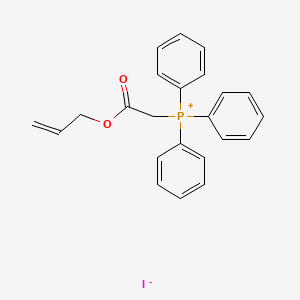

[Li+].Cl[Au-](Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuCl4Li |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584351 |

Source

|

| Record name | Lithium tetrachloroaurate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium tetrachloroaurate | |

CAS RN |

3145-91-3 |

Source

|

| Record name | Aurate(1-), tetrachloro-, lithium, (SP-4-1)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3145-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium tetrachloroaurate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1602422.png)